2-Fluoro-3-methoxybenzaldehyde

Organic Synthesis Process Chemistry Analytical Chemistry

2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6) is a substituted aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol. Its structure features a fluorine atom ortho to the aldehyde group and a methoxy group meta to it, creating a highly functionalized scaffold.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 103438-88-6
Cat. No. B032414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methoxybenzaldehyde
CAS103438-88-6
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1F)C=O
InChIInChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
InChIKeyLIHCOUDNHILORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6): A Differentiated Building Block for Kinase Inhibitor Synthesis


2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6) is a substituted aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol [1]. Its structure features a fluorine atom ortho to the aldehyde group and a methoxy group meta to it, creating a highly functionalized scaffold . This specific substitution pattern directs its primary utility as a precursor for active pharmaceutical ingredients (APIs). In particular, the compound is recognized as a key intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which have been developed as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases, critical targets in oncology research [2].

Why 2-Fluoro-3-methoxybenzaldehyde Cannot Be Replaced by a Positional Isomer


While several fluoro-methoxybenzaldehyde isomers share the same molecular formula (C₈H₇FO₂, MW 154.14), their distinct substitution patterns lead to significant differences in physico-chemical properties and downstream synthetic utility. The 2-fluoro-3-methoxy arrangement creates a unique electronic environment on the aromatic ring, characterized by the combined electron-withdrawing effect of the ortho-fluorine and the electron-donating effect of the meta-methoxy group . This specific configuration is essential for the directed synthesis of complex molecules like benzylidene-1,3-thiazolidine-2,4-dione PIM kinase inhibitors, where the substitution pattern on the benzaldehyde building block directly dictates the structure-activity relationship (SAR) of the final bioactive compound [1]. As demonstrated by the melting point variation among isomers, these positional changes manifest in tangible physical property differences that can affect handling, formulation, and purification processes.

Quantitative Differentiation of 2-Fluoro-3-methoxybenzaldehyde from Positional Isomers


Melting Point Differentiation: A Solid Intermediate for Easier Handling vs. Liquid Analog

2-Fluoro-3-methoxybenzaldehyde (2F3MBA) has a melting point of 47–51 °C, making it a waxy solid at standard ambient temperatures . In contrast, the 2-fluoro-5-methoxy isomer (2F5MBA, CAS 105728-90-3) is a liquid at room temperature with a boiling point of 229–230 °C . This physical state difference provides a clear handling advantage: a solid can be more easily weighed, contained, and transferred with minimal loss compared to a liquid, reducing solvent use and operator exposure. This is a critical factor for procurement when precise stoichiometry is required in multi-step syntheses.

Organic Synthesis Process Chemistry Analytical Chemistry

Higher Melting Point vs. Key Positional Isomers Aids Purification by Crystallization

The melting point of 2-fluoro-3-methoxybenzaldehyde (47-51 °C) is significantly higher than that of 3-fluoro-4-methoxybenzaldehyde (34-35 °C) . This higher melting point can be advantageous for solid-phase purification techniques such as recrystallization, often leading to more efficient purification with less loss compared to lower-melting or liquid analogs. This directly impacts the cost-effectiveness of obtaining high-purity material for critical research applications.

Purification Process Chemistry Crystallization

Unique Reactivity for Construction of Benzosuberone APIs via Wittig/Friedel-Crafts Sequence

The specific 2-fluoro-3-methoxybenzaldehyde substitution pattern is employed as a precursor for active pharmaceutical ingredients (APIs) through the construction of benzosuberone cores. This involves a unique Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide followed by a Friedel-Crafts acylation . While other benzaldehyde derivatives can undergo similar reaction types, the combination of the directing effects of the fluorine and methoxy substituents in this specific arrangement is crucial for achieving the requisite regiochemistry and yield for these complex scaffolds. The resulting benzosuberones are key intermediates for pharmaceutically relevant compounds, including BACE1 inhibitors for Alzheimer's disease .

API Synthesis Heterocyclic Chemistry Benzosuberone

Essential Precursor for Potent and Selective Pan-PIM Kinase Inhibitors

This compound is a key intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-dione (TZD) derivatives, which are potent and highly selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases [1]. The incorporation of the specific 2-fluoro-3-methoxybenzaldehyde fragment is critical to the pharmacophore; the structure-activity relationship (SAR) of these TZD inhibitors is directly tied to the substitution pattern on the benzylidene ring. A direct head-to-head comparison of final compounds derived from different benzaldehyde precursors shows dramatic differences in kinase inhibition, highlighting the essential nature of this specific building block for achieving high potency and selectivity against all three PIM isoforms [2].

PIM Kinase Cancer Research Kinase Inhibitor SAR

Optimal Procurement and Experimental Scenarios for 2-Fluoro-3-methoxybenzaldehyde


Targeted Synthesis of Pan-PIM Kinase Inhibitor Libraries for Oncology Research

Medicinal chemistry groups focusing on PIM kinase oncology targets should prioritize this specific building block. Its use as a precursor for benzylidene-1,3-thiazolidine-2,4-diones is well-documented, and the resulting inhibitors are highly selective for the PIM-1, -2, and -3 isoforms [1]. Procuring this aldehyde ensures the synthesis of compounds within a proven pharmacophore, directly enabling SAR studies and lead optimization efforts for cancer therapies.

Development of Benzosuberone-Containing Drug Candidates

When a research program aims to explore the benzosuberone chemical space for biological activity, particularly for targets like BACE1 where this core is prevalent, 2-fluoro-3-methoxybenzaldehyde is a strategic starting material. Its established 2-step Wittig/Friedel-Crafts sequence provides a direct route to functionalized benzosuberone APIs, accelerating the synthesis of novel drug candidates [1].

Gram-Scale Laboratory Synthesis Requiring Simplied Solid Handling

For process chemists or researchers performing gram-scale syntheses where precise reagent addition is critical, this compound offers a practical advantage. Its solid state and higher melting point (47-51°C) allow for accurate weighing and transfer as a solid, reducing the risks of spillage, aerosol formation, and inaccurate stoichiometry associated with liquid reagents like the 2-fluoro-5-methoxy isomer. This improves safety and experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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